molecular formula C15H13ClN2 B1269775 1-Benzyl-2-chloromethyl-1H-benzoimidazole CAS No. 7192-00-9

1-Benzyl-2-chloromethyl-1H-benzoimidazole

Cat. No.: B1269775
CAS No.: 7192-00-9
M. Wt: 256.73 g/mol
InChI Key: AIEZSIAPQGBFRC-UHFFFAOYSA-N
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Description

1-Benzyl-2-chloromethyl-1H-benzoimidazole is an organic compound with the molecular formula C15H13ClN2 and a molecular weight of 256.73 g/mol It is characterized by a benzimidazole core structure substituted with a benzyl group and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-chloromethyl-1H-benzoimidazole can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-1H-benzoimidazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether under acidic conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-chloromethyl-1H-benzoimidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The benzimidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to remove the chloromethyl group, yielding 1-benzyl-1H-benzoimidazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products:

    Nucleophilic Substitution: Substituted benzimidazole derivatives.

    Oxidation: Benzimidazole N-oxides.

    Reduction: 1-Benzyl-1H-benzoimidazole.

Scientific Research Applications

1-Benzyl-2-chloromethyl-1H-benzoimidazole has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-benzyl-2-chloromethyl-1H-benzoimidazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to active sites or receptor domains, thereby modulating biological pathways. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of enzyme activity .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2-chloromethyl-1H-benzoimidazole is unique due to the presence of both a benzyl and a chloromethyl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of substituents makes it a valuable intermediate in the synthesis of complex molecules with specific biological or material properties .

Properties

IUPAC Name

1-benzyl-2-(chloromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEZSIAPQGBFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340306
Record name 1-Benzyl-2-chloromethyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7192-00-9
Record name 1-Benzyl-2-chloromethyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared in accordance with the general method of Example 191(C), from N1-benzylbenzene-1,2-diamine (2.93 g, 14.78 mmol) and 2-chloroacetic acid (2.10 g, 22 mmol). The crude residue was purified over silicagel chromatography (prepacked 70 g silicagel column, Cyclohexane/AcOEt: from 80/20 to 70/30 as eluent) to afford 2.34 g of 1-benzyl-2-(chloromethyl)-1H-benzo[d]imidazole (Yield: 61%) as a yellow oil.
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

N-benzyl-o-phenylenediamine (3 g, 15 mmol), which is a known compound, was added to polyphosphoric ester (10 g), to which monochloroacetic acid (1.1 g, 12 mmol) was added and heated at 120° C. for 1 hour. Then water was added to the mixture to decompose remaining polyphosphoric ester. The resultant was refined in a conventional process and the title intermediate (2.25 g, 8.8 mmol) was obtained.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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